![molecular formula C14H12N2O2S B14473441 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine CAS No. 65350-64-3](/img/structure/B14473441.png)
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine is a complex organic compound featuring a pyridine ring structure Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)
Méthodes De Préparation
The synthesis of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves several steps:
Starting Materials: The synthesis begins with pyridine and other reagents such as sulfonyl chlorides and alkenes.
Reaction Conditions: The reactions typically occur under controlled temperatures and may require catalysts to facilitate the process.
Industrial Production: Industrial methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products depend on the type of reaction, such as sulfoxides from oxidation or reduced alkenes from hydrogenation.
Applications De Recherche Scientifique
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves its interaction with molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Effects: The binding of the compound to its targets can lead to changes in cellular activity, such as inhibition or activation of specific enzymes.
Comparaison Avec Des Composés Similaires
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine can be compared with other similar compounds:
Similar Compounds: Compounds like pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones and (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one share structural similarities.
Uniqueness: The unique combination of the pyridine ring with sulfonylethenyl groups distinguishes it from other compounds, providing specific chemical and biological properties.
Comparison: Compared to other pyridine derivatives, this compound may exhibit different reactivity and biological activity due to the presence of the sulfonylethenyl groups.
Propriétés
Numéro CAS |
65350-64-3 |
|---|---|
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18,9-5-13-3-1-7-15-11-13)10-6-14-4-2-8-16-12-14/h1-12H/b9-5+,10-6+ |
Clé InChI |
JITIEOWRVSISRF-NXZHAISVSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=C/S(=O)(=O)/C=C/C2=CN=CC=C2 |
SMILES canonique |
C1=CC(=CN=C1)C=CS(=O)(=O)C=CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




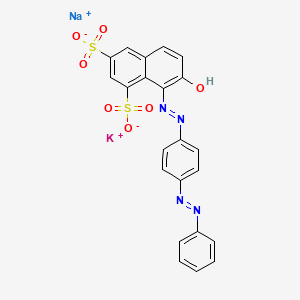
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)


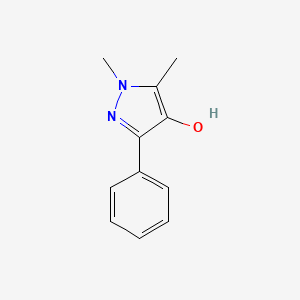

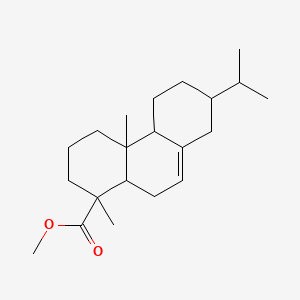
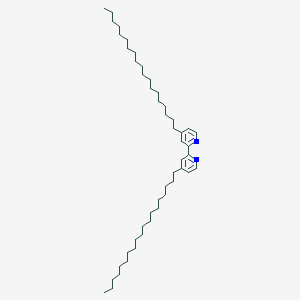
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)

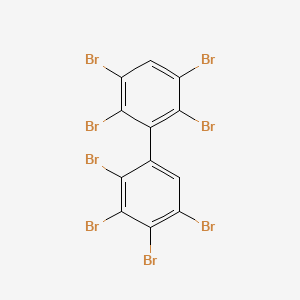
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
